2-Cyanoguanidine;formylazanium

Description

Nomenclature and Chemical Identity

Primary Compound Designation: "2-Cyanoguanidine;formylazanium" (CAS 67786-29-2)

The substance is identified by the Chemical Abstracts Service (CAS) registry number 67786-29-2. novachemistry.comchemicalregister.com This designation points to a system composed of 2-cyanoguanidine and formylazanium. molbase.com

Associated Polymeric and Adduct Descriptions

This chemical system is often described in the context of polymers and adducts. It is referred to as a dicyandiamide-formaldehyde polymer with an ammonium (B1175870) salt. chemicalregister.comechemi.comgoogle.com Other descriptions include guanidine (B92328), N-cyano-, polymer with formaldehyde (B43269), ammonium salt. molbase.comechemi.com These names highlight the polymeric nature of the substance, resulting from the reaction of dicyandiamide (B1669379) (2-cyanoguanidine) and formaldehyde, with an associated ammonium component. echemi.comgoogle.com This polymer is used in various applications, including as a decoloring agent in water treatment. cleanwat.comresearchgate.net

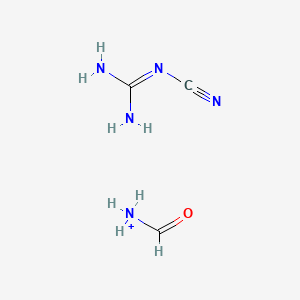

Constituent Chemical Entities: 2-Cyanoguanidine (Dicyandiamide) and Formylazanium (Protonated Formamide)

The core components of this system are 2-cyanoguanidine, also known as dicyandiamide, and formylazanium, which is the protonated form of formamide (B127407). chemicalregister.comacs.org

2-Cyanoguanidine (Dicyandiamide) is a dimer of cyanamide (B42294) and a nitrile derivative of guanidine. sciencemadness.orgwikipedia.orgebi.ac.uk It exists as a white, crystalline solid that is soluble in water and alcohol but not in nonpolar organic solvents. wikipedia.org Two tautomeric forms of 2-cyanoguanidine exist, and it can also be present in a zwitterionic form. sciencemadness.orgwikipedia.org

Formylazanium is the cation that results from the protonation of formamide. acs.orgnist.gov Formamide (CH₃NO) is the simplest naturally occurring amide. kuleuven.be Theoretical and experimental studies have shown that the oxygen atom is the most favorable site for protonation in formamide. acs.org The resulting formylazanium cation (CH₄NO⁺) is a subject of interest in studies of prebiotic chemistry and ion solvation. acs.orgnist.govkuleuven.be

Table 1: Properties of Constituent Chemical Entities

| Property | 2-Cyanoguanidine (Dicyandiamide) | Formylazanium (Protonated Formamide) |

|---|---|---|

| Chemical Formula | C₂H₄N₄ | CH₄NO⁺ nist.gov |

| Molar Mass | 84.08 g/mol | 46.0480 g/mol nist.gov |

| Appearance | White crystals | Data not available |

| Melting Point | 209.5 °C | Data not available |

| Solubility in Water | 41.3 g/L wikipedia.org | Data not available |

| IUPAC Name | 2-cyanoguanidine nih.gov | formylazanium nih.gov |

Historical Development and Significance in Organic Chemistry

Evolution of 2-Cyanoguanidine (Dicyandiamide) Research and Applications

Dicyandiamide has a long history of use in various industrial and chemical processes. Production of dicyandiamide by companies like SKW Trostberg (now Alzchem) began as early as 1950. alzchem.com It is produced by treating cyanamide with a base. wikipedia.org

Historically and currently, dicyandiamide serves as a crucial intermediate in the synthesis of a wide array of organic compounds. niir.org A primary application is in the production of melamine (B1676169), which is then used to create amino plastics and resins. niir.orgpcaplindia.com It is also a key component in the manufacture of guanidine salts.

The reactivity of its cyano group and the presence of active hydrogens make it a versatile molecule. Its applications have expanded over the years to include:

Curing agent for epoxy resins : It is widely used for the hot-curing of epoxy resins for industrial applications. alzchem.com

Fertilizers : It acts as a slow-release nitrogen fertilizer and a nitrification inhibitor, which helps to reduce nitrogen loss in soil. wikipedia.orgebi.ac.uk

Flame retardants : Used as a flame retardant additive in textiles and paper.

Pharmaceuticals : It is a precursor for active pharmaceutical ingredients, notably the antidiabetic drug metformin (B114582). alzchem.com

Water Treatment : Dicyandiamide-formaldehyde resins are employed as flocculants in water treatment processes. cleanwat.comhoochemtec.com

Contextualization of Formamide Chemistry and Related Ammonium Species

Formamide is considered a significant molecule in the context of prebiotic chemistry, as it is a simple, naturally occurring amide that can be a precursor to biomolecules. kuleuven.be Its partial degradation can yield important intermediates like hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), and water. kuleuven.be

The study of protonated formamide (formylazanium) and other protonated species is crucial for understanding reaction mechanisms, particularly in the gas phase and in solution. kuleuven.be Protonation can play a significant catalytic role in reactions like amide bond hydrolysis. kuleuven.be The investigation into the decomposition pathways of both neutral and protonated formamide in various electronic states provides insight into its fundamental chemical behavior. acs.orgfigshare.com The formation of formamide itself has been studied in astrophysical contexts, with gas-phase reactions being a proposed route for its synthesis in protostellar shocks. aanda.org The interaction of formamide with ammonium species is relevant in the formation of complex polymers and materials. echemi.comgoogle.com

Scope and Research Objectives for this compound Studies

The primary objective in studying the this compound system is to characterize its unique chemical and physical properties that arise from the combination of its two constituent parts. Research in this area aims to elucidate the structure, stability, and reactivity of this specific salt.

Key research objectives include:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound. This includes detailed characterization using analytical techniques such as spectroscopy and crystallography to confirm its structure and purity.

Physicochemical Properties: A core goal is to establish a comprehensive profile of its physical and chemical properties. This involves determining key data points which are essential for understanding its behavior and potential applications.

Investigation of Thermal Properties: Understanding the thermal stability and decomposition pathway of the compound is crucial. This involves studies to determine its melting point and behavior when subjected to heat, which is vital for handling and processing. pengshengchem.com

Solubility Analysis: Research is focused on quantifying the solubility of the compound in various solvents, including water and common organic solvents. wikipedia.org This data is fundamental for its application in solution-based processes.

Detailed research findings are geared towards building a foundational understanding of this specific chemical system. The table below summarizes some of the identified properties for the compound.

Table 1: Identified Properties of this compound

| Property | Value/Information | Reference |

|---|---|---|

| Molecular Formula | C3H8N5O+ | nih.gov |

| CAS Registry Number | 67786-29-2 | novachemistry.com |

| Synonyms | Formaldehyde, dicyandiamide polymer, ammonium salt | chemicalregister.com |

| PubChem CID | 6455562 | nih.gov |

The scope of these studies is currently confined to fundamental laboratory research aimed at establishing the basic scientific knowledge base for this compound. The objectives are centered on pure chemical research rather than applied uses in specific industries.

Properties

CAS No. |

67786-29-2 |

|---|---|

Molecular Formula |

C3H8N5O+ |

Molecular Weight |

130.13 g/mol |

IUPAC Name |

2-cyanoguanidine;formylazanium |

InChI |

InChI=1S/C2H4N4.CH3NO/c3-1-6-2(4)5;2-1-3/h(H4,4,5,6);1H,(H2,2,3)/p+1 |

InChI Key |

GUTVOFBUQCJHNO-UHFFFAOYSA-O |

Canonical SMILES |

C(=O)[NH3+].C(#N)N=C(N)N |

Origin of Product |

United States |

Chemical Structure, Isomerism, and Spectroscopic Characterization

Structural Elucidation of the "2-Cyanoguanidine;formylazanium" Polymer/Adduct

The structural analysis of polymers derived from 2-cyanoguanidine (dicyandiamide) involves understanding the covalent linkages forming the polymer backbone and the ionic interactions present.

Polymers based on 2-cyanoguanidine are formed through reactions involving its multiple functional groups. The polymerization often involves reactions with aldehydes like formaldehyde (B43269), creating a complex network. nih.gov The primary linkages are predominantly carbon-nitrogen (C-N) bonds. The nitrile group (C≡N) of 2-cyanoguanidine is a key reaction site. For instance, in reactions with epoxides, the nitrile group can react to form linear adducts and cyclic species. acs.org The reaction of 2-cyanoguanidine with amines, a process used to synthesize biguanides, proceeds via the addition of an amine to the cyano group, forming new C-N bonds. beilstein-journals.orgnih.gov In the context of "this compound," which involves formaldehyde, methylene (B1212753) bridges (-CH2-) would link guanidine (B92328) units, creating C-N bonds. If formamide (B127407) or a related species is involved, C-N and potentially C-O linkages could form the backbone.

Two tautomeric forms of 2-cyanoguanidine exist, which influences its reactivity and the resulting polymer structure. wikipedia.org

2-Cyanoguanidine is widely used as a cross-linking agent, particularly for epoxy resins. acs.orgebrary.net The cross-linking process involves the reaction of functional groups on the polymer binder with those on the cross-linker, creating a three-dimensional network. ebrary.net In dicyandiamide-based polymers, cross-linking can occur through the reaction of its cyano or amine groups. acs.orgebrary.net For example, in epoxy systems, the curing reactions are complex, involving both epoxy-amine additions and reactions of the nitrile group to form a highly cross-linked structure. acs.org The resulting network provides mechanical strength and thermal stability. ebrary.net In molecularly imprinted polymers, various cross-linkers like pentaerythritol (B129877) triacrylate (PETA) have been studied to optimize the network structure for specific applications. nih.govmdpi.com For the "this compound" polymer, the cross-linking would be integral to its formation, resulting in a complex, insoluble, and infusible material. google.comnih.gov

Characterization of Ionic Interactions and Counterion Placement within the Adduct Structure

Advanced Spectroscopic Analysis Techniques

Spectroscopy is essential for characterizing the structure of 2-cyanoguanidine and its derivatives.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-cyanoguanidine, ¹H NMR spectra are relatively simple due to the exchangeable protons of the amine and imine groups. nih.gov In complex reaction mixtures, such as those in prebiotic synthesis studies, advanced NMR techniques like pure shift DOSY are used to differentiate species like 2-cyanoguanidine from other products. manchester.ac.uk ¹³C NMR is also informative for identifying the carbon atoms in the cyano and guanidine groups. nih.gov In the analysis of polymers, solid-state NMR would be necessary to characterize the complex, cross-linked structure of the "this compound" adduct.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyanoguanidine (Note: Actual shifts can vary based on solvent and experimental conditions. Protons on nitrogen atoms are often broad and may exchange with solvent.)

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Amine (-NH₂) | 6.5 - 7.5 |

| Imine (=NH) | 6.5 - 7.5 |

Source: General chemical shift knowledge.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For 2-cyanoguanidine, key vibrational bands confirm the presence of its distinct functional groups. ebi.ac.uk The coordination of 2-cyanoguanidine to metal ions can be studied by observing shifts in these bands, particularly the C≡N stretch. unibuc.roat.ua In copper complexes, intramolecular hydrogen bonding involving the 2-cyanoguanidine ligand can be confirmed by the presence of specific diagnostic bands in the IR spectrum. rsc.orgrsc.org

Table 2: Key IR Absorption Bands for 2-Cyanoguanidine

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3370 | N-H stretching | Amine/Imine |

| ~3325 | N-H stretching | Amine/Imine |

| ~2195 | C≡N stretching | Nitrile |

| ~2125 | C≡N stretching | Nitrile |

| ~1628 | N-H bending / C=N stretching | Amine/Guanidine |

Source: growingscience.com

This spectroscopic data is crucial for confirming the identity of 2-cyanoguanidine and for tracking its chemical transformations during the formation of the "this compound" polymer. ebi.ac.ukgrowingscience.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Tautomerism and Conformational Flexibility in 2-Cyanoguanidine and Related Adducts

2-Cyanoguanidine can exist in two tautomeric forms, which differ in the position of a proton and the location of a double bond within the guanidine core. wikipedia.orgsciencemadness.org These tautomers are in equilibrium and their relative populations can be influenced by factors such as solvent and pH. One tautomer possesses two terminal amine groups, while the other has only one. researchgate.net The IUPAC name, 2-cyanoguanidine, specifically refers to one of these tautomers. sciencemadness.org

Table 4: Tautomeric Forms of 2-Cyanoguanidine

| Tautomer | Structural Description |

| 1-Cyanoguanidine | The cyano group is attached to an amine nitrogen. |

| 2-Cyanoguanidine | The cyano group is attached to the imine nitrogen. sciencemadness.org |

In addition to its neutral tautomeric forms, 2-cyanoguanidine can exist as a zwitterion. wikipedia.orgsciencemadness.org This occurs through an internal acid-base reaction where a proton is transferred from one nitrogen atom to another, creating a molecule with both a positive and a negative formal charge. wikipedia.org The formation of zwitterionic intermediates is a crucial aspect of the reactivity of 2-cyanoguanidine, particularly in condensation and polymerization reactions. smolecule.com

Furthermore, the zwitterionic form of 2-cyanoguanidine can undergo elimination of ammonia (B1221849) (NH₃). wikipedia.org This is followed by deprotonation of the central nitrogen atom to yield the dicyanamide (B8802431) anion, [N(CN)₂]⁻. wikipedia.org This anion is a distinct chemical species with its own set of properties and reactivity. The formation of this anion highlights the chemical versatility of 2-cyanoguanidine and its ability to participate in a variety of chemical transformations.

Reaction Mechanisms and Chemical Reactivity

Reactivity of 2-Cyanoguanidine as a Multipurpose Nitrogen-Rich Precursor

2-Cyanoguanidine, also known as dicyandiamide (B1669379) (DCD), is a nitrogen-rich molecule (66% by weight) that serves as a versatile precursor in the synthesis of a wide array of organic compounds. Its reactivity stems from the presence of multiple functional groups, including a nitrile group and amino groups, which can participate in various chemical transformations. The molecule can exist in two tautomeric forms, which differ in the protonation and bonding of the nitrogen atom attached to the nitrile group. It can also exist as a zwitterion through an internal acid-base reaction. wikipedia.org

2-Cyanoguanidine readily undergoes condensation reactions with nitriles to produce a variety of useful compounds, including guanidines and melamine (B1676169). wikipedia.org For instance, the condensation of 2-cyanoguanidine with a nitrile (RCN) leads to the formation of guanamines, such as acetoguanamine and benzoguanamine. wikipedia.org

The reaction with electrophiles is a key feature of 2-cyanoguanidine's chemical profile. In the presence of a Brønsted superacid, 2-cyanoguanidine can act as a reagent for the direct Friedel-Crafts carboxamidation of arenes, suggesting the involvement of a highly reactive electrophilic intermediate. nih.gov Theoretical calculations propose that the most stable diprotonated species, formed in the superacid, involves protonation at both the guanidine (B92328) and cyano nitrogen atoms. nih.gov

The synthesis of the widely used antidiabetic drug metformin (B114582) is a prime example of the nucleophilic addition of amines to 2-cyanoguanidine. researchgate.netresearchgate.net The process typically involves the reaction of 2-cyanoguanidine with dimethylamine (B145610) hydrochloride. researchgate.netresearchgate.netgoogle.com This reaction can be carried out by heating the reactants, often in a solvent like toluene, or through methods like microwave heating, which can lead to a more uniform internal temperature and potentially reduce impurity formation. researchgate.netgoogle.comwipo.int The fundamental mechanism involves the nucleophilic attack of the amine on the carbon atom of the nitrile group in 2-cyanoguanidine. nih.gov

Historically, three main techniques have been employed for the synthesis of biguanides from 2-cyanoguanidine and amines:

Reaction in an aqueous solution with copper salts. nih.govbeilstein-journals.org

Direct fusion of 2-cyanoguanidine with amine hydrochlorides. nih.govbeilstein-journals.org

Heating the components in an alcohol solvent. nih.govbeilstein-journals.org

The reaction is versatile, allowing for the synthesis of N¹, N⁵-di-, tri-, and tetrasubstituted biguanides by using substituted cyanoguanidines as starting materials. nih.gov

Table 1: Examples of Metformin Synthesis Conditions

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dicyandiamide, Dimethylamine | Methanol | 30°C, 5h, with sodium methoxide | 96.3% | chemicalbook.com |

| Dicyandiamide, Dimethylamine Hydrochloride | Toluene | Heating | 96% | researchgate.net |

2-Cyanoguanidine is a valuable building block for the synthesis of various heterocyclic compounds. osti.govijstr.org It can undergo cyclization reactions, often in the presence of a catalyst, to form rings containing nitrogen atoms. For example, it reacts with monomeric nitriles in the presence of a hydroxide (B78521) catalyst to form diaminotriazines. osti.gov

Furthermore, the reaction of 2-cyanoguanidine with ortho-substituted anilines can lead to cyclization through subsequent condensation, forming guanidino-heterocycles. nih.govbeilstein-journals.org These reactions highlight the utility of 2-cyanoguanidine in constructing complex molecular architectures.

Upon heating, 2-cyanoguanidine undergoes thermal polymerization to form melamine, a trimer of cyanamide (B42294). wikipedia.org This exothermic polymerization is a key industrial process. google.com The reaction can be controlled by carrying it out in the presence of anhydrous vaporous ammonia (B1221849) under pressure. google.com An intermediate in this process is believed to be cyanobiguanide, which can be converted to melamine. colab.ws The thermal decomposition of 2-cyanoguanidine can also lead to the formation of other condensed species like melam and melem. nih.gov

The polymerization kinetics of 2-cyanoguanidine are complex and can be influenced by various factors, including temperature and the presence of catalysts. For example, in the context of epoxy resins, 2-cyanoguanidine acts as a latent curing agent, with polymerization reactions occurring effectively at temperatures above 150°C. msu.ru The addition of accelerators can lower this temperature. msu.ru

Cyclization Reactions Leading to Heterocyclic Compounds

Chemical Transformations within the "2-Cyanoguanidine;formylazanium" System

The term "this compound" suggests a system containing 2-cyanoguanidine and formaldehyde (B43269). This combination is central to the formation of dicyandiamide-formaldehyde resins.

Dicyandiamide-formaldehyde resins are thermosetting polymers formed through the condensation reaction of 2-cyanoguanidine and formaldehyde. primaryinfo.com The reaction proceeds through several stages. Initially, a water-soluble product is formed (A-stage). google.com Upon further heating, this converts to a water-insoluble polymer (B-stage). google.com Under specific, controlled conditions, this insoluble material can become soluble again (C-stage). google.com

In systems that also include urea (B33335), the nitrile group of 2-cyanoguanidine can react with formaldehyde or urea derivatives, leading to branched or cyclic structures. smolecule.com The inclusion of 2-cyanoguanidine in urea-formaldehyde resins can enhance thermal stability and reduce formaldehyde emissions. smolecule.com

Table 2: Stages of Dicyandiamide-Formaldehyde Resin Formation

| Stage | Solubility in Water | Description | Reference |

|---|---|---|---|

| A-stage | Soluble | Initial mixture of reactants | google.com |

| B-stage | Insoluble | Intermediate polymer | google.com |

Influence of Formylazanium or Ammonium (B1175870) Counterions on Reaction Kinetics and Selectivity

The nature of the counterion paired with the 2-cyanoguanidine moiety can significantly influence reaction outcomes. While literature specifically detailing the kinetic effects of the formylazanium counterion is sparse, extensive research on the closely related ammonium counterion provides a basis for understanding these phenomena. Ionic reactions, especially in solvents with low dielectric constants, often proceed via ion pairs, making the counterion an active participant in the transition state. nih.gov

The ammonium ion (NH₄⁺) plays a critical role in the reactions of 2-cyanoguanidine (dicyandiamide), particularly in its condensation with formaldehyde. In these systems, ammonium salts like ammonium chloride are not merely inert electrolytes; they actively steer the reaction's course. For instance, in the production of dicyandiamide-formaldehyde resins, the addition of ammonium chloride is used to adjust the pH from an alkaline to an acidic environment, which is crucial for initiating the polycondensation stage. google.com This pH shift directly impacts the reaction kinetics, moving the process from base-catalyzed methylolation to acid-catalyzed polymerization.

Furthermore, the ammonium ion can influence selectivity by stabilizing intermediates through electrostatic interactions and hydrogen bonding. In the solid state, thermal treatment of ammonium dicyanamide (B8802431), an isomer of 2-cyanoguanidine, leads to an exothermic isomerization to form dicyandiamide between 102 and 106 °C. researchgate.net This specific reactivity, driven by the interaction between the ammonium cation and the dicyanamide anion, is distinct from the trimerization or polymerization observed when other counterions are present. researchgate.net

The formylazanium ion (HC(O)NH₃⁺), as a protonated amide, would be expected to function as an acidic counterion, analogous to the ammonium ion. Its presence would likely facilitate acid-catalyzed reactions by protonating reactants or intermediates. Quantitative models suggest that the size and charge distribution of a counterion affect the transition-state structure and, consequently, the reaction kinetics. nih.govnih.gov A general model, termed Transition-State Expansion (TSE), posits that the effect of a counterion on kinetics can be quantitatively described, rationalizing effects in nucleophilic substitutions and other ionic reactions. nih.govnsf.gov While specific data for formylazanium is not available, its influence would be dictated by its ability to stabilize charged transition states, a role that is well-documented for ammonium ions in related reactions.

Table 1: Influence of Ammonium Ion in Dicyandiamide-Formaldehyde Reactions

| Stage | Catalyst/Counterion System | pH Range | Temperature (°C) | Role of Ammonium Ion | Outcome | Reference |

|---|---|---|---|---|---|---|

| Methylolation | Base-catalyzed | 7.5 - 9.5 | 70 - 85 | Not primary catalyst | Formation of methylolated intermediates | |

| Polycondensation | Acid-catalyzed (via NH₄Cl addition) | 4.0 - 6.8 | 75 - 95 | Acts as an acid catalyst source, adjusts pH | Polycondensation between intermediates |

Catalytic Aspects in Synthesis and Transformation

Role of Acidic and Basic Catalysts in Polymerization and Adduct Formation

The synthesis and transformation of 2-cyanoguanidine are heavily reliant on catalysis, with both acids and bases playing indispensable roles in polymerization and adduct formation.

Base Catalysis: Basic catalysts are fundamental to the synthesis of 2-cyanoguanidine itself. The compound is commercially produced via the dimerization of cyanamide in an aqueous solution, a reaction that is carried out under basic conditions (pH 8-9) using ammonia, alkaline earth hydroxides, or other suitable bases. nih.govsciencemadness.org Base-catalyzed reactions are also crucial in the formation of adducts. For example, in the initial stage of producing dicyandiamide-formaldehyde resins, a weak alkaline environment (pH 7.5 to 9.5) catalyzes the methylolation of dicyandiamide, where formaldehyde adds to the amino groups. Solid base catalysts are known to be effective in activating acidic reactants for various addition reactions. researchgate.net

Acid Catalysis: Acidic catalysts are employed in subsequent transformation steps, particularly in polymerization. Following the base-catalyzed methylolation in dicyandiamide-formaldehyde resin synthesis, the reaction mixture is acidified (pH 4.0 to 6.8), often with ammonium chloride, to induce polycondensation. This acid-catalyzed step connects the methylolated intermediates to form the final polymer. Acids also catalyze the hydrolysis of 2-cyanoguanidine, which leads to the formation of guanylurea (B105422) salts. scribd.comgoogle.com This reaction, however, can be slow and may require stoichiometric amounts of acid. google.com Various guanidine salts, which are important chemical intermediates, are produced by reacting 2-cyanoguanidine with an acid. pengshengchem.com

The formation of adducts with other molecules, such as in the curing of epoxy resins, can also be influenced by catalysts. While 2-cyanoguanidine can act as a latent curing agent on its own, its reactivity is often enhanced by accelerators. google.com Studies on model systems show that the curing mechanism involves the ring-opening of epoxy groups by dicyandiamide, a process that can be catalyzed to proceed at lower temperatures. researchgate.net

Table 2: Summary of Acidic and Basic Catalysis in 2-Cyanoguanidine Reactions

| Reaction Type | Catalyst Type | pH | Reactants | Product | Role of Catalyst | Reference |

|---|---|---|---|---|---|---|

| Dimerization | Base | 8 - 9 | Cyanamide | 2-Cyanoguanidine | Promotes nucleophilic attack for dimerization | nih.gov |

| Polymerization (Stage 1) | Base | 7.5 - 9.5 | 2-Cyanoguanidine, Formaldehyde | Methylolated Intermediates | Catalyzes nucleophilic addition of amine to formaldehyde | |

| Polymerization (Stage 2) | Acid | 4.0 - 6.8 | Methylolated Intermediates | Dicyandiamide-formaldehyde resin | Catalyzes condensation and ether linkage formation | |

| Hydrolysis | Acid | Acidic | 2-Cyanoguanidine, Water | Guanylurea salts | Protonates cyano group, facilitating water attack | scribd.com |

Investigation of Metal-Ion Catalysis in Related Systems

Metal ions can act as powerful catalysts in reactions involving nitrogen-containing compounds like 2-cyanoguanidine and its derivatives. Their catalytic activity often stems from their ability to act as Lewis acids, stabilize negative charges in transition states, or facilitate redox processes. nih.gov

Several studies highlight the role of metal ions in systems related to 2-cyanoguanidine.

Stabilization and Degradation: Complexes of 2-cyanoguanidine with cadmium and zinc have been shown to act as effective thermal stabilizers for PVC. researchgate.net This suggests that the metal ions interact with the cyanoguanidine moiety, forming complexes that can intercept degradation by-products, thereby functioning as catalytic inhibitors of polymer degradation. researchgate.net

Synthesis and Transformation: In certain synthetic routes, metal compounds are used directly as catalysts. For example, the desulfurization of thiourea (B124793) to produce cyanamide can be catalyzed by mercuric oxide. The reduction of cytochrome c by thioglycolic acid was found to be highly sensitive to catalysis by copper or iron ions. researchgate.net

Heterogeneous Catalysis: Modern catalytic systems have been developed by immobilizing cyanoguanidine-related structures onto supports. A novel nanocatalyst was created by functionalizing magnetic graphitic carbon nitride (g-C₃N₄) with arginine and cyanoguanidine, followed by doping with silver (Ag) nanoparticles. researchgate.net This heterogeneous catalyst proved effective for the reduction of nitroaromatic compounds and in "green" click chemistry for synthesizing 1,2,3-triazoles. researchgate.net The metal nanoparticles (Ag) provide the active sites for the catalytic transformations. researchgate.net Similarly, guanidine-functionalized nanoparticles complexed with Copper(II) have been used for the oxidation of sulfides. ineosopen.org

The mechanism of metal-ion catalysis in phosphoryl transfer enzymes, which share some principles with catalysis involving cyanoguanidine, often involves one or two metal ions in the active site. nih.govplos.org These ions can activate the nucleophile, stabilize the leaving group, and electrostatically stabilize the transition state. nih.gov This general principle of electrophilic catalysis, where the metal ion stabilizes developing negative charge, is likely a key feature of metal-catalyzed reactions in cyanoguanidine-related systems. nih.gov

Table 3: Examples of Metal-Ion Catalysis in Cyanoguanidine-Related Systems

| Metal Ion/Complex | System/Reaction | Catalytic Role | Mechanism | Reference |

|---|---|---|---|---|

| Cadmium (Cd), Zinc (Zn) | Thermal degradation of PVC | Inhibitor/Stabilizer | In-situ complexation with degradative by-products (metal chlorides) | researchgate.net |

| Silver (Ag) | Reduction of nitroaromatics; Click chemistry | Heterogeneous catalyst | Provides active sites on a cyanoguanidine-functionalized support | researchgate.net |

| Copper (Cu), Iron (Fe) | Reduction of cytochrome c by thioglycolic acid | Homogeneous catalyst | Facilitates electron transfer | researchgate.net |

| Mercury (Hg) | Desulfurization of thiourea | Catalyst | Facilitates removal of sulfur |

Theoretical and Computational Chemistry of 2 Cyanoguanidine;formylazanium Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 2-cyanoguanidine, offering a molecular-level understanding of its properties.

Electronic Structure and Bonding Analysis of 2-Cyanoguanidine Tautomers and Formylazanium Ion

2-Cyanoguanidine, also known as dicyandiamide (B1669379), can exist in different tautomeric forms, which vary in the location of protons and the arrangement of double bonds. wikipedia.orgsciencemadness.org The most stable tautomer is typically 1-cyanoguanidine, with the chemical structure (NH₂)₂C=N-C≡N. wayne.edu Another isomer, 2-cyanoguanidine (HN=C(NH₂)NH-C≡N), is calculated to be 12.8 kcal/mol higher in energy. wayne.edu A zwitterionic form can also exist due to a formal acid-base reaction among the nitrogen atoms. sciencemadness.org

Protonation of 2-cyanoguanidine preferentially occurs on the imine nitrogen, with a calculated proton affinity of 219.7 kcal/mol. wayne.edu The proton affinities of the amino nitrogens are significantly lower, by about 25-30 kcal/mol. wayne.edu The isomerization between the 1- and 2-cyanoguanidine tautomers is proposed to proceed most likely through a mechanism involving protonation of the imine nitrogen followed by deprotonation of the cyano-substituted nitrogen, which is energetically more favorable than a direct 1,3-sigmatropic hydrogen shift. wayne.edu

Table 1: Calculated Relative Energies of 2-Cyanoguanidine Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| 1-Cyanoguanidine | 0.0 |

| 2-Cyanoguanidine | 12.8 |

This table is based on computational data and illustrates the relative stability of the two main tautomers of 2-cyanoguanidine. wayne.edu

Energetics and Stability of Polymeric Repeating Units and Intermediates

2-Cyanoguanidine serves as a monomer in the synthesis of various polymers, most notably in the formation of melamine-formaldehyde resins. Computational studies can elucidate the energetics and stability of the repeating units and intermediates involved in these polymerization reactions.

The polymerization of 2-cyanoguanidine can be initiated by heat, leading to the formation of melamine (B1676169) and other triazine derivatives. Quantum chemical calculations can model the reaction pathways and determine the activation energies for these transformations. For instance, the copolymerization of 2-cyanoguanidine with other monomers like barbituric acid has been studied to create carbon nitride materials with tailored properties. rsc.org These calculations help in understanding how the incorporation of different monomers affects the electronic structure and band gap of the resulting polymer. rsc.org

In the context of prebiotic chemistry, 2-cyanoguanidine has been investigated as a potential condensing agent for the polymerization of amino acids to form peptides. nasa.gov Computational modeling can provide insights into the stability of the intermediates formed during this process, such as the activated amino acid species. nasa.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For 2-cyanoguanidine, computational methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated IR spectra can help in the assignment of vibrational modes observed experimentally. For example, the characteristic C≡N stretch and N-H bending and stretching frequencies can be calculated. Similarly, ¹H and ¹³C NMR chemical shifts can be predicted to aid in the structural elucidation of 2-cyanoguanidine and its derivatives. These predictions are valuable for identifying the predominant tautomeric form in different environments and for characterizing the products of its reactions. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, including molecular dynamics, provide a dynamic picture of the behavior of 2-cyanoguanidine systems, especially in condensed phases and during chemical reactions.

Reaction Pathway Simulations for Polymerization and Adduct Formation

Simulations of reaction pathways are crucial for understanding the mechanisms of polymerization involving 2-cyanoguanidine. These simulations can map out the energy landscape of the reaction, identifying transition states and intermediates.

For example, the formation of dicyandiamide-formaldehyde resins involves a series of methylolation and polycondensation reactions. Reaction pathway simulations can model the initial addition of formaldehyde (B43269) to the amino groups of 2-cyanoguanidine and the subsequent condensation of these intermediates to form ether-linked polymers. These simulations can also explore the influence of reaction conditions such as pH and temperature on the polymerization process.

Furthermore, the formation of adducts between 2-cyanoguanidine and other molecules, such as in the synthesis of substituted quinazolines, can be studied. acs.org Simulations can help to understand the reaction mechanism and predict the regioselectivity of such reactions.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are particularly useful for studying the behavior of 2-cyanoguanidine in the solid state and in solution. dovepress.com These simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and the structure of condensed phases. arxiv.org

In the crystalline state, 2-cyanoguanidine molecules are held together by a network of hydrogen bonds. mdpi.com MD simulations can be used to study the strength and dynamics of these hydrogen bonds. For instance, in a cocrystal with trimethylglycine, 2-cyanoguanidine participates in N-H···O and N-H···N hydrogen bonds. mdpi.com The simulations can quantify the energies of these interactions. mdpi.com

MD simulations can also be used to study the interactions of 2-cyanoguanidine with solvents and other molecules in solution. This is relevant for understanding its solubility and its role as a curing agent for epoxy resins, where it interacts with the polymer matrix. The simulations can reveal how 2-cyanoguanidine molecules orient themselves with respect to other species and how these interactions influence the properties of the system. dovepress.com

Prediction of Polymer Network Architectures and Cross-linking Density

The prediction of polymer network architectures and cross-linking density in systems containing 2-cyanoguanidine, also known as dicyandiamide (DICY), is a critical area of theoretical and computational chemistry. These predictions are vital for designing materials with specific thermal and mechanical properties. The combination of 2-cyanoguanidine with species such as formylazanium points towards complex resin systems, potentially involving formaldehyde or its derivatives, where understanding the final three-dimensional network is key to performance.

Computational methodologies, particularly molecular dynamics (MD) simulations and machine learning (ML) models, have become indispensable tools for this purpose. nih.govnih.gov They offer insights at the atomic level into the curing process, allowing for the prediction of the structural evolution and final properties of the thermoset polymer. arxiv.orgnih.gov

Molecular Dynamics (MD) Simulations for Network Formation

Molecular dynamics is a powerful simulation technique used to model the physical movements of atoms and molecules. In the context of 2-cyanoguanidine-cured polymers, MD simulations are employed to construct atomistic models of the cross-linked network and predict its properties. researchgate.net

The process typically involves the following steps:

System Initialization: A simulation box is created containing the initial monomer molecules, such as an epoxy resin (e.g., DGEBA - diglycidyl ether of bisphenol A) and the curing agent, 2-cyanoguanidine (DICY). rsc.orgresearchgate.net The initial placement of molecules is usually random.

Cross-linking Algorithm: A crucial part of the simulation is the algorithm that mimics the chemical reactions forming the polymer network. These algorithms identify reactive sites—such as the epoxy groups on the resin and the amine groups on DICY—and form covalent bonds when they are within a specified cutoff distance. nih.govresearchgate.net This process is often performed in a stepwise manner, alternating between bond formation and system relaxation to manage local strain. researchgate.net

Equilibration: After the cross-linking steps, the system is equilibrated using NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensembles to reach a stable, low-energy state. nih.gov

Property Calculation: From the equilibrated, cross-linked model, various properties can be calculated. The network architecture is analyzed by examining the distribution of molecular weights of polymer fragments, the size of the largest cluster, and the presence of topological defects like loops and dangling chains. arxiv.orgmit.edu The cross-linking density is determined by counting the number of effective cross-links per unit volume.

Predicting Network Evolution and Gel Point

MD simulations can track the evolution of the polymer network as the degree of cure increases. Key architectural features that can be predicted include:

Cluster Growth: At low conversion rates, the system consists of many small, branched polymer chains. As the reaction proceeds, these clusters grow and merge.

Gel Point: A critical prediction is the gel point, the conversion level at which a single, continuous polymer network spans the entire simulation box. arxiv.org This signifies the transition from a liquid to a solid gel.

Final Network Structure: At high conversion rates, the simulation predicts the final, highly cross-linked network structure, including the distribution of cross-links and the presence of unreacted sites.

The table below illustrates how MD simulations can predict various properties as a function of the cross-linking density for an epoxy system.

| Cross-linking Density | Predicted Mass Density (ρ) (g/cm³) | Predicted Bulk Modulus (K) (GPa) | Predicted Shear Modulus (G) (GPa) |

| 0.2 | 1.15 | 3.0 | 0.8 |

| 0.4 | 1.17 | 3.8 | 1.2 |

| 0.7 | 1.19 | 4.5 | 1.8 |

| 0.95 | 1.21 | 5.2 | 2.5 |

| This table is a representative example based on data trends found in molecular dynamics studies of epoxy resins. arxiv.org |

Influence of System Composition on Network Architecture

Computational studies have shown that the composition of the resin system significantly influences the resulting network. For instance, combining machine learning with MD simulations has demonstrated that in complex epoxy formulations, the concentration of 2-cyanoguanidine (DICY) has the strongest correlation with cohesive energy density, a property closely related to the strength of intermolecular forces within the network. nih.govnih.gov

Computer-aided design using theoretical calculations, such as Density Functional Theory (DFT), can be used to pre-screen components for creating molecularly imprinted polymers (MIPs). nih.govmdpi.com For example, simulations can predict the binding energies between 2-cyanoguanidine and various functional monomers and cross-linkers to identify the optimal combination for creating a specific network architecture. nih.gov

The table below summarizes results from a computational study aimed at selecting the best components for a DICY-imprinted polymer.

| Component Type | Component Name | Predicted Interaction Energy (kJ/mol) with DICY |

| Functional Monomer | Methacrylic Acid (MAA) | -55.2 |

| Functional Monomer | Itaconic Acid (IA) | -48.9 |

| Cross-linker | Pentaerythritol (B129877) Triacrylate (PETA) | -20.1 (Weakest interaction desired) |

| Cross-linker | Divinylbenzene (DVB) | -35.4 |

| Data derived from findings in computational screening studies for molecularly imprinted polymers. nih.govmdpi.com |

These theoretical predictions help guide experimental work by narrowing down the most promising candidates for achieving a desired network structure and cross-linking density, thereby accelerating the development of new polymer materials. nih.govmdpi.com

Q & A

Basic: How is the solubility of 2-Cyanoguanidine experimentally determined in different solvents, and what thermodynamic models are used to correlate the data?

The solubility of 2-Cyanoguanidine is measured using a static equilibrium method , where a jacketed vessel with precise temperature control (278.15–323.15 K) is employed to achieve saturation. Solubility values are expressed as mole fractions and validated via gravimetric analysis. Thermodynamic modeling utilizes three equations:

- Ideal solution equation : Assumes ideal behavior but often underestimates solubility in polar solvents.

- Modified Apelblat equation : Incorporates temperature-dependent empirical parameters, improving accuracy for solvents like methanol and ethanol.

- λh equation : Accounts for solvent-solute interactions via activity coefficients, effective for acetone and DMF.

These models are compared using root-mean-square deviations (RMSD) to identify the best fit .

Basic: What analytical techniques are recommended for assessing the purity of 2-Cyanoguanidine in synthetic products?

Critical techniques include:

- High-performance liquid chromatography (HPLC) : Detects trace impurities (e.g., calcium cyanamide residues) at ppm levels.

- Differential scanning calorimetry (DSC) : Monitors melting point deviations (>482.65 K indicates impurities).

- Nuclear magnetic resonance (NMR) : Identifies structural anomalies (e.g., tautomeric forms or unreacted intermediates).

For industrial-grade samples, recrystallization efficiency in solvents like ethylene glycol (EG) or DMF is evaluated using solubility data to optimize purity .

Advanced: How do tautomeric forms of 2-Cyanoguanidine (cyanoimine vs. cyanoamine) influence its coordination chemistry and reactivity in metal complexes?

The cyanoimine (2-Cyanoguanidine) and cyanoamine (1-Cyanoguanidine) tautomers exhibit distinct coordination modes:

- Cyanoimine favors bidentate binding via the cyano and imine nitrogen, forming stable complexes with Cd(II) or Zn(II).

- Cyanoamine acts as a monodentate ligand , coordinating through the terminal amino group.

DFT studies reveal that the tautomeric equilibrium (observed in IR/Raman spectra) affects redox properties and catalytic activity in metal-organic frameworks (MOFs). X-ray crystallography is critical to resolving structural ambiguities caused by tautomer coexistence .

Advanced: What strategies can be employed to resolve contradictions in solubility data obtained from different thermodynamic models for 2-Cyanoguanidine?

Discrepancies between models arise from assumptions about ideality and solvent-solute interactions. To reconcile

- Cross-validate with experimental DSC data : Compare calculated vs. observed enthalpy of dissolution (ΔHsol).

- Apply the Buchowski–Ksiazczak λh equation : This semi-empirical model better captures hydrogen-bonding effects in aqueous or protic solvents.

- Use Akaike information criterion (AIC) : Statistically identify the model with the best trade-off between accuracy and complexity .

Basic: What are the critical steps in synthesizing 2-Cyanoguanidine derivatives via convergent synthesis, and how are intermediates characterized?

A convergent approach involves:

Thioimidate formation : React dimethyl cyanocarbonimidodithioate with aryl amines (e.g., 4-pyridylamine) to yield methyl N’-cyano-N-arylcarbamimidothioates.

Condensation with hydroxamate/sulfonamide amines : Achieve coupling under mild acidic conditions (pH 4–6).

Intermediates are characterized via:

- LC-MS : Confirms molecular weight and purity.

- <sup>13</sup>C NMR : Verifies cyanoguanidine backbone formation (δ 158–162 ppm for C≡N).

- Single-crystal X-ray diffraction : Resolves regioselectivity in substituted derivatives .

Advanced: How can computational methods like DFT be applied to predict the stability and electronic properties of 2-Cyanoguanidine tautomers?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level:

- Calculates tautomerization energy barriers : Cyanoimine is typically 5–8 kJ/mol more stable than cyanoamine.

- Maps frontier molecular orbitals (FMOs) : Predicts reactivity toward electrophiles (e.g., in Schiff base formation).

- Simulates IR/Raman spectra**: Matches experimental peaks to assign tautomeric contributions.

These insights guide the design of photoresponsive materials or catalysts .

Basic: What considerations are essential when designing a crystallization process for purifying 2-Cyanoguanidine from industrial-grade samples?

Key factors include:

- Solvent selection : High-temperature solubility (e.g., DMF at 323.15 K) and low-temperature nucleation (e.g., acetone at 278.15 K).

- Metastable zone width (MSZW) : Determined via polythermal method to avoid premature crystallization.

- Impurity profiling : Ionic liquids (e.g., [BMIM][Cl]) suppress inclusion of calcium cyanamide byproducts.

Process optimization relies on solubility data and cooling rate adjustments (0.1–0.5 K/min) .

Advanced: How does solvent composition in binary mixtures affect the nucleation kinetics and crystal morphology of 2-Cyanoguanidine?

In water–acetone mixtures :

- Increasing acetone content (>40%) reduces dielectric constant, lowering solubility and accelerating nucleation.

- Classical nucleation theory (CNT) : Correlates interfacial energy (γ) with solvent polarity to predict crystal size distribution.

- Morphological analysis : Polar solvents favor needle-like crystals, while apolar solvents yield plate-like structures.

In situ microscopy and dynamic light scattering (DLS) are used to monitor growth mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.